1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole
Overview
Description
1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fifth position, and a phenyl group at the second position of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with benzyl bromide and phenyl isocyanate under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
- Substituted benzimidazoles with various functional groups at the fifth position.
- N-oxides or amines depending on the oxidation or reduction conditions.
- Coupled products with extended aromatic systems or heterocycles.
Scientific Research Applications
1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of organic semiconductors and other functional materials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-Benzyl-2-phenyl-1H-benzo[d]imidazole: Lacks the bromine atom at the fifth position, which may affect its reactivity and biological activity.
5-Bromo-2-phenyl-1H-benzo[d]imidazole: Lacks the benzyl group at the first position, which may influence its solubility and interaction with biological targets.
1-Benzyl-5-chloro-2-phenyl-1H-benzo[d]imidazole: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-5-bromo-2-phenylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2/c21-17-11-12-19-18(13-17)22-20(16-9-5-2-6-10-16)23(19)14-15-7-3-1-4-8-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSTGRDIQTGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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